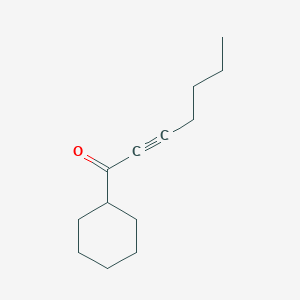
2-Heptyn-1-one, 1-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyn-1-one, 1-cyclohexyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a cyclohexyl group attached to the first carbon of the heptynone chain. The molecular formula of 2-Heptyn-1-one, 1-cyclohexyl- is C13H20O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyn-1-one, 1-cyclohexyl- can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with cyclohexyl bromide in the presence of a strong base such as sodium amide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of 2-Heptyn-1-one, 1-cyclohexyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyn-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxylamine or hydrazine in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Oximes or hydrazones.
Aplicaciones Científicas De Investigación
2-Heptyn-1-one, 1-cyclohexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Heptyn-1-one, 1-cyclohexyl- involves its interaction with various molecular targets. The compound’s triple bond and carbonyl group make it reactive towards nucleophiles and electrophiles. It can form covalent bonds with biological macromolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Heptyne: A simpler alkyne with a similar carbon chain length but without the cyclohexyl group.
Cyclohexylacetylene: Contains a cyclohexyl group but differs in the position of the triple bond.
2-Heptyn-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-Heptyn-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
113474-90-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-cyclohexylhept-2-yn-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h12H,2-7,9-10H2,1H3 |
Clave InChI |
VODFDOMJSCPBCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


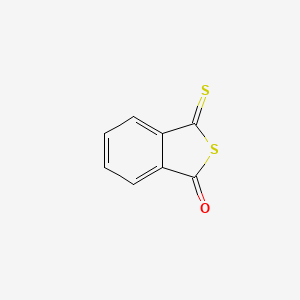
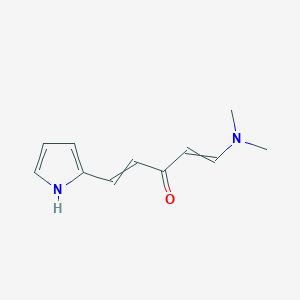
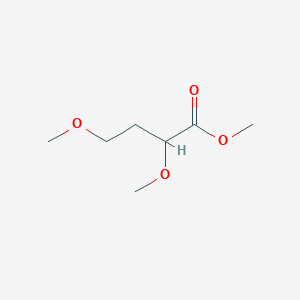
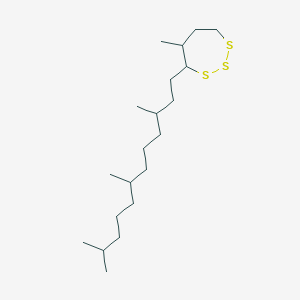
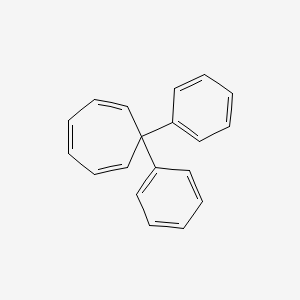
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

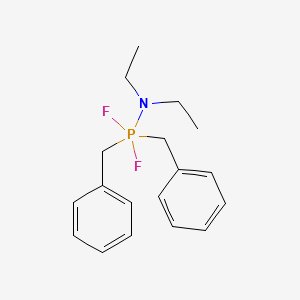
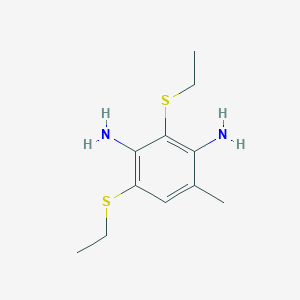
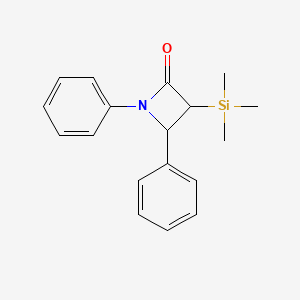
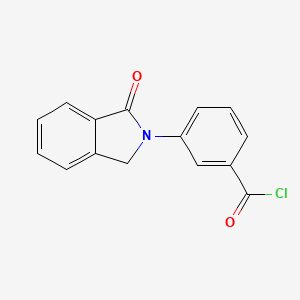
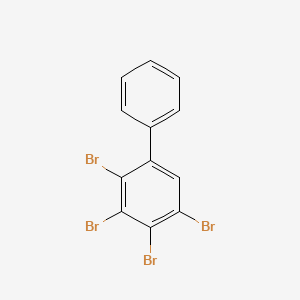

![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
